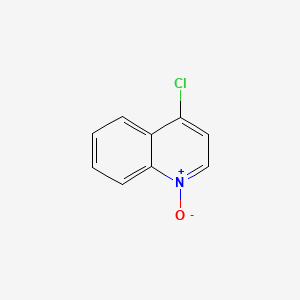

4-氯喹啉-1-氧化物

描述

Quinoline is an organic compound derived from quinoline . It is one of the most common nitrogen-containing heterocycles due to its fascinating pharmacological properties and synthetic value in organic and pharmaceutical chemistry . Functionalization of this moiety at different positions has allowed for varying pharmacological activities of its derivative .

Synthesis Analysis

Quinoline and its derivatives have been synthesized using various methods over the last few decades . These methods include classical methods of synthesizing the primary quinoline derivatives and efficient methods that reduce reaction time with increased yield . The metal nanoparticle-catalyzed reaction also serves as a potent and effective technique for the synthesis of quinoline with excellent atom efficiency .Molecular Structure Analysis

Quinoline is a nitrogen-containing heterocyclic compound with a molecular formula of C9H7N . It exhibits chemical reactivity similar to the benzene and pyridine ring system as it undergoes nucleophilic and electrophilic substitution reactions .Chemical Reactions Analysis

Quinoline participates in both electrophilic and nucleophilic substitution reactions . It has been used in various transformations in organic chemistry, such as oxidations, deoxygenations, nucleophilic reactions, cycloadditions, aminations, etc .Physical And Chemical Properties Analysis

Quinoline is a stable liquid with a boiling point of 237 °C . It is a weak tertiary base, forming salts with acids and exhibiting reactions similar to benzene and pyridine .科学研究应用

抗癌活性

4-氯喹啉-1-氧化物衍生物已被确定为潜在的抗癌剂。 它们干扰DNA复制和细胞分裂的能力使它们在开发针对癌症的新治疗策略中具有价值 。喹啉核是许多药理活性化合物中常见的结构单元,其衍生物已显示出针对各种癌细胞系的潜力。

抗菌和抗细菌特性

喹啉衍生物的抗菌特性使它们成为开发新型抗生素的理想选择。 特别是,4-氯喹啉-1-氧化物已显示出对多种细菌菌株的有效性,有助于对抗抗生素耐药细菌 。该化合物的作用机制包括破坏细菌DNA合成和抑制必需酶。

抗疟疾应用

喹啉衍生物在抗疟疾药物(如氯喹)中已有很长的使用历史。喹啉的结构修饰,包括添加4-氯基团和氧化部分,可以增强其抗疟疾活性。 这些化合物靶向寄生虫解毒血红素的能力,血红素是血红蛋白消化的副产物,这对寄生虫的生存至关重要 .

抗炎作用

喹啉衍生物的抗炎作用已得到充分证明。 4-氯喹啉-1-氧化物可用于开发通过抑制细胞因子产生和调节免疫反应来减少炎症的药物 。这种应用对于类风湿性关节炎等慢性炎症性疾病尤其重要。

抗结核潜力

结核病仍然是全球面临的重大健康挑战,迫切需要新药来对抗这种疾病。包括4-氯喹啉-1-氧化物在内的喹啉衍生物已显示出作为抗结核剂的潜力。 它们通过靶向分枝杆菌细胞壁和干扰细菌内的能量代谢起作用 .

光伏应用

在第三代光伏领域,喹啉衍生物用于制造有机染料和缺电子π-连接体。 这些化合物通过改善光吸收和电荷转移特性,提高了染料敏化太阳能电池的效率 。4-氯喹啉-1-氧化物可以促进更可持续、更经济的太阳能解决方案的开发。

作用机制

Target of Action

Quinoline derivatives, including 4-chloroquinoline 1-oxide, have been found to exhibit a broad spectrum of biological activities, such as antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor . They have been used as a scaffold for drug development for more than two centuries . .

Mode of Action

The mode of action of quinoline derivatives is diverse and depends on the specific compound and its structural features . For instance, some quinoline derivatives have been found to inhibit the proliferation of certain cancer cells . .

Biochemical Pathways

Quinoline derivatives can influence various biochemical pathways. For example, some quinoline derivatives have been found to trigger HIV-1 IN multimerisation via binding to an allosteric site . .

Result of Action

The result of the action of quinoline derivatives can vary widely. For instance, some quinoline derivatives have demonstrated cytotoxic effects on certain cancer cells . .

未来方向

Quinoline motifs are essential in several pharmacologically active heterocyclic compounds due to their various applications in medicinal and industrial chemistry . The primary focus of future research could be to highlight the routes to synthesizing functionalized quinoline derivatives, including hybrids that have moieties with predetermined activities bound to the quinoline moiety . This could be of interest in synthesizing drug candidates with dual modes of action, overcoming toxicity, and resistance among others .

生化分析

Biochemical Properties

Quinoline, 4-chloro-, 1-oxide plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics and endogenous compounds. Quinoline, 4-chloro-, 1-oxide acts as an inhibitor of these enzymes, affecting their catalytic activity. Additionally, it has been observed to bind with DNA, leading to potential mutagenic effects. The compound also interacts with proteins involved in cell signaling pathways, such as kinases, thereby influencing cellular responses .

Cellular Effects

Quinoline, 4-chloro-, 1-oxide exerts various effects on different types of cells and cellular processes. In cancer cells, it has been shown to induce apoptosis, a programmed cell death mechanism, by activating caspases and other apoptotic proteins. This compound also affects cell signaling pathways, such as the MAPK and PI3K/Akt pathways, leading to altered gene expression and cellular metabolism. In normal cells, Quinoline, 4-chloro-, 1-oxide can cause oxidative stress by generating reactive oxygen species, which can damage cellular components and disrupt normal cellular functions .

Molecular Mechanism

The molecular mechanism of action of Quinoline, 4-chloro-, 1-oxide involves several key processes. It binds to cytochrome P450 enzymes, inhibiting their activity and altering the metabolism of various substrates. This compound also interacts with DNA, causing structural changes that can lead to mutations. Additionally, Quinoline, 4-chloro-, 1-oxide modulates the activity of kinases and other signaling proteins, affecting downstream signaling pathways and gene expression. These interactions collectively contribute to its biological effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Quinoline, 4-chloro-, 1-oxide have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade under extreme pH or temperature conditions. Long-term exposure to Quinoline, 4-chloro-, 1-oxide has been shown to cause persistent oxidative stress and DNA damage in cells, leading to potential carcinogenic effects. In in vitro studies, the compound’s effects on cellular function have been observed to vary depending on the duration of exposure .

Dosage Effects in Animal Models

The effects of Quinoline, 4-chloro-, 1-oxide vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects, while at higher doses, it can cause significant toxicity, including liver and kidney damage. Threshold effects have been observed, where a certain dosage level leads to a marked increase in adverse effects. High doses of Quinoline, 4-chloro-, 1-oxide can also cause neurotoxicity, affecting the central nervous system .

Metabolic Pathways

Quinoline, 4-chloro-, 1-oxide is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels. The compound’s metabolism can also lead to the generation of reactive intermediates, which can cause cellular damage and contribute to its toxic effects .

Transport and Distribution

Within cells and tissues, Quinoline, 4-chloro-, 1-oxide is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, affecting its localization and accumulation. The compound has been observed to accumulate in certain tissues, such as the liver and kidneys, where it can exert its toxic effects. Its distribution within cells can also influence its biological activity and interactions with biomolecules .

Subcellular Localization

The subcellular localization of Quinoline, 4-chloro-, 1-oxide plays a crucial role in its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it has been observed to localize in the nucleus, where it can interact with DNA and affect gene expression. Its localization in mitochondria can also contribute to its ability to induce oxidative stress and apoptosis .

属性

IUPAC Name |

4-chloro-1-oxidoquinolin-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO/c10-8-5-6-11(12)9-4-2-1-3-7(8)9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRMGFEQLZDIREV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=[N+]2[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90395795 | |

| Record name | Quinoline, 4-chloro-, 1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90395795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

4637-59-6 | |

| Record name | Quinoline, 4-chloro-, 1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90395795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 4-Chloroquinoline 1-oxide react with nucleophiles?

A1: 4-Chloroquinoline 1-oxide displays interesting reactivity with various nucleophiles. For example, it reacts with activated acetylenes to yield furo[3,2-c]quinolines. [] This reaction highlights the potential of this compound as a building block for the synthesis of more complex heterocyclic systems.

Q2: What are the typical reaction conditions for reactions involving 4-Chloroquinoline 1-oxide?

A2: Reaction conditions vary depending on the specific reaction. For instance, the reaction with 2-phenyl-2-thiazolin-4-one is typically carried out in the presence of acetic anhydride at room temperature. [] On the other hand, reactions with carbanions might be facilitated by phase-transfer catalysts. [] The choice of solvent and temperature also plays a crucial role in dictating the reaction outcome.

Q3: Can 4-Chloroquinoline 1-oxide be deoxygenated?

A3: Yes, 4-Chloroquinoline 1-oxide can be deoxygenated using chromium(II) chloride in solvents like acetone, methanol, or chloroform. [] Interestingly, the reaction time influences the product outcome. Short reaction times (e.g., 1 minute) lead to selective deoxygenation, while longer reaction times (e.g., 20 minutes) result in both dechlorination and deoxygenation. [] This highlights the importance of careful reaction optimization.

Q4: Are there any notable reactions of 4-Chloroquinoline 1-oxide with indoles?

A4: 4-Chloroquinoline 1-oxide reacts with indoles in the presence of acylating agents like tosyl chloride or benzoyl chloride. [, ] This reaction leads to the formation of 3-substituted indoles, showcasing the compound's ability to participate in reactions that modify the indole framework, a structure prevalent in many biologically active molecules.

Q5: What can you tell us about the complexation behavior of 4-Chloroquinoline 1-oxide?

A5: 4-Chloroquinoline 1-oxide acts as a ligand, forming complexes with lanthanoid perchlorates. [, ] This complexation behavior opens avenues for investigating its potential in coordination chemistry and materials science.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[1-(4-Fluorobenzyl)pyrrolidin-2-yl]methanol](/img/structure/B1598277.png)

![5-[1-(3-chlorophenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1598280.png)

![7-Methoxy-2,3,4,5-tetrahydro-1H-benzo[C]azepin-1-one](/img/structure/B1598288.png)

![Ethyl 2-[[4-methylsulfanyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]acetate](/img/structure/B1598289.png)